5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-4-2-5-16(23)12-15)28-10-8-27(9-11-28)18-7-3-6-17(24)13-18/h2-7,12-13,19,30H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYBEOLTKRYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 478.0 g/mol. The presence of thiazole and triazole moieties alongside piperazine and chlorophenyl groups suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN5OS |
| Molecular Weight | 478.0 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several potential mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, particularly serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various metabolic pathways. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's .
- DNA Interaction : The compound could intercalate into DNA structures, potentially affecting gene expression and cellular proliferation.
Biological Activity Profiles
Research has demonstrated various biological activities associated with this compound:
- Antibacterial Activity : The compound exhibited moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
- Anticancer Potential : Preliminary studies suggest that derivatives of thiazole and triazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells .
- Neuropharmacological Effects : Its structural similarity to known psychoactive substances suggests potential applications as antidepressants or anxiolytics. Compounds with similar structures have shown efficacy in animal models for depression .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from the target molecule:
- In vitro Studies : A study evaluated the binding interactions of synthesized compounds with bovine serum albumin (BSA), demonstrating significant pharmacological effectiveness through high binding affinity .
- Enzyme Inhibition Studies : Compounds similar to the target structure were tested for their inhibitory effects on AChE and urease. Notably, some compounds achieved IC50 values significantly lower than those of standard drugs, indicating strong inhibitory potential .
- Antimicrobial Screening : Various derivatives were screened against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability .
Scientific Research Applications
The biological activities of this compound can be categorized into several key areas:
Neuroprotection
Research indicates that this compound can prolong survival times in models of cerebral ischemia by mitigating oxidative stress and inflammation. These findings suggest its potential use in treating neurodegenerative diseases.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. This suggests that the compound may also exhibit activity against various pathogens, warranting further investigation into its potential as an antimicrobial agent.
Enzyme Inhibition
The ability of the compound to inhibit enzymes like acetylcholinesterase opens avenues for its application in treating disorders characterized by cholinergic dysfunction.
Neuroprotective Effects
A study conducted on similar compounds demonstrated significant neuroprotective effects in animal models subjected to cerebral ischemia. The mechanisms involved included the inhibition of inflammatory pathways and reduction of oxidative stress markers.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that modifications on the piperazine ring can enhance the biological activity of the compound. This information is crucial for optimizing therapeutic efficacy.
Binding Studies
In silico docking studies have revealed that the compound effectively binds to key proteins involved in neurodegenerative pathways. This binding affinity suggests a targeted approach for therapeutic applications.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in aromatic substituents and piperazine modifications, significantly altering physicochemical and pharmacological profiles:
Pharmacological Implications
- Receptor Binding : Dual 3-chlorophenyl groups in the target compound may enhance affinity for serotonin/dopamine receptors, as seen in piperazine-based psychotropics. Ethoxy-methoxy analogs () might target enzymes like 14-α-demethylase (antifungal) due to polar aromatic groups .
- Metabolic Stability : Chlorine atoms in the target compound likely reduce CYP450-mediated metabolism compared to ethyl-substituted analogs (), which may undergo faster oxidative degradation .
- Docking Studies : demonstrates that triazole-thiol derivatives interact with 14-α-demethylase, suggesting the target compound’s trimethoxy analog () could share antifungal mechanisms via similar docking poses .
Electronic and Structural Analysis
- The target compound’s chlorine atoms create electron-deficient regions, favoring nucleophilic attack at the triazole ring .
- Crystallography : reveals planar conformations in pyrazoline-thiazole hybrids, suggesting the target compound’s thiazolo-triazole core may adopt similar rigidity, enhancing receptor selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
